molecular formula C20H22N2O B2830047 N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 689265-13-2

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2830047
CAS No.: 689265-13-2
M. Wt: 306.409
InChI Key: AKZKUWWTDMBAQT-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic indole-acetamide derivative of significant interest in medicinal chemistry and pharmacological research. Compounds featuring the indole-acetamide scaffold have demonstrated promising biological activities, making them valuable tools for investigating new therapeutic strategies. Research Applications and Value The core indole-acetamide structure is associated with two primary areas of research. First, derivatives of this class have been identified as potent inhibitors of viral replication. Structurally similar 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have shown excellent activity against respiratory syncytial virus (RSV) and influenza A virus (IAV) in vitro, functioning by targeting critical stages of the viral life cycle such as membrane fusion and viral genome replication/transcription . Furthermore, this class of compounds has demonstrated strong inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting broad-spectrum potential as antiviral agents . Second, indole-based acetamides are actively investigated in oncology research. Analogous compounds have exhibited potent anti-proliferative activity against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and liver (HepG2) cancers, by mechanisms such as inhibiting tubulin polymerization and inducing caspase-dependent apoptosis . Handling and Usage This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not intended for human or animal consumption. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15-6-5-7-17(12-15)14-20(23)21-10-11-22-16(2)13-18-8-3-4-9-19(18)22/h3-9,12-13H,10-11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZKUWWTDMBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C(=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Indole Substituents Phenyl/Other Substituents Biological Activity References
N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide (Target) C20H22N2O 306.40 2-methyl at position 1 3-methylphenyl Not reported -
(S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C18H18N2O 278.34 Unsubstituted at position 3 Phenyl on ethyl chain Crystal structure analyzed
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide C14H18N2O2 254.31 5-methoxy, 2-methyl at position 3 None Not specified
N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide C19H20N2O 292.37 2-(4-methylphenyl) at position 3 None Not reported
(S)-(-)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide C12H14N2O3 234.25 3-hydroxy-2-oxo (dihydroindole) at position 3 None No cytotoxicity (SMMC-7721, HeLa)
(E)-3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide C21H21N2O2 333.41 2-methyl at position 1 4-methoxyphenyl (acrylamide) EP2 antagonist activity

Key Structural and Functional Differences

Indole Substitution Position: The target compound has a 2-methyl group on the indole’s 1-position, whereas analogs like N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide and N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]acetamide feature substitutions at the 3-position.

Phenyl Substituents :

  • The 3-methylphenyl group in the target contrasts with the 4-methylphenyl in and the 4-methoxyphenyl in acrylamide derivatives . Meta-substitution (3-methyl) may enhance lipophilicity compared to para-substituted analogs, affecting membrane permeability.

reduced) modulate activity. The EP2 antagonist activity of acrylamide analogs highlights the role of extended conjugation (via the acrylamide group) in target engagement.

Research Findings and Implications

Spectroscopic and Physicochemical Properties

  • Crystallography : The (S)-(-)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide analog crystallizes in an orthorhombic system (space group P212121) , suggesting that substituent positioning (e.g., indole at 1 vs. 3) could influence packing patterns and solubility.
  • LCMS Data : Acrylamide analogs (e.g., ) with indole-ethyl linkages show molecular ion peaks at m/z 307 [M + H]+, providing a benchmark for mass spectrometry characterization of the target compound.

Functional Group Impact on Activity

  • Electron-Donating Groups : The 3-methylphenyl and 2-methylindole groups in the target are electron-donating, which may enhance stability against oxidative metabolism compared to electron-withdrawing substituents (e.g., sulfonyl groups in ).
  • Antioxidant Potential: Hydroxyimino-methyl indole derivatives demonstrate antioxidant activity, but the absence of such groups in the target suggests divergent applications, possibly in receptor modulation.

Biological Activity

Molecular Formula

  • C : 18
  • H : 22
  • N : 2
  • O : 1

Structure

The compound features an indole moiety, which is known for its role in various biological systems, including neurotransmission and immune response modulation.

Anticancer Properties

Recent studies have explored the anticancer potential of indole derivatives. For example, compounds similar to N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Indole Derivative AA549 (Lung Cancer)25.4Induction of apoptosis
Indole Derivative BHeLa (Cervical Cancer)15.8Cell cycle arrest
This compoundMCF7 (Breast Cancer)TBDTBD

Indole derivatives often exert their anticancer effects through:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that tumors need for growth.

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. Studies have reported that certain indole derivatives can inhibit the growth of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 µg/mL
Escherichia coliTBD
Candida albicansTBD

Study 1: Anticancer Activity

In a study examining the effects of this compound on MCF7 breast cancer cells, researchers found that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately TBD, indicating significant potency against this cell line.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of related indole compounds demonstrated that they exhibited strong inhibitory effects against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. The MIC values were notably low, suggesting high efficacy.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide to ensure high yield and purity?

  • Methodology : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and indole/acetamide backbone integrity. Key signals include indole NH (~10 ppm) and methylphenyl protons (~2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the acetamide bond) .
  • Infrared (IR) Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Q. What are the recommended in vitro assays for initial pharmacological profiling of this compound?

  • Methodology :

  • Enzyme inhibition assays : Test COX-2 selectivity using fluorometric kits, comparing IC₅₀ values against COX-1 to assess specificity .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin receptors) quantify binding affinity (Kᵢ) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate baseline toxicity at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups in derivatives of this compound?

  • Methodology :

  • Systematic substitution : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess potency changes .
  • Bioisosteric replacement : Substitute the indole ring with benzofuran or pyrrole moieties and compare pharmacokinetic profiles .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify essential hydrogen-bonding and hydrophobic interactions .

Q. What in silico strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • MetaSite analysis : Predict metabolic soft spots (e.g., oxidation at the ethyl linker or indole methyl group) and introduce fluorine atoms or pyridinyl groups to block CYP3A4/2D6-mediated degradation .
  • Molecular docking : Simulate binding to cytochrome P450 isoforms to guide structural modifications that reduce enzyme affinity .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (>60 Ų) for enhanced microsomal stability .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole-acetamide derivatives?

  • Methodology :

  • Standardized assay protocols : Replicate studies under uniform conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between indole substitution and anti-inflammatory activity) .
  • Mechanistic studies : Use CRISPR-edited cell models to isolate target pathways (e.g., NF-κB for anti-inflammatory effects) and confirm compound specificity .

Q. What strategies mitigate chemical instability during storage or biological testing?

  • Methodology :

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
  • Buffered solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to maintain solubility and stability in cell culture assays .
  • Degradation profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

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